3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid
Description
BenchChem offers high-quality 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-10-9-13(18)16(8-7-14(19)20)15(21)17(10)11-3-5-12(22-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEQYNLJKVIGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1C2=CC=C(C=C2)OC)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid is the GPR41 receptor . This receptor has a higher affinity for the compound than for HMCA. The activation of this receptor plays a crucial role in lipid metabolism and has significant effects on obesity and hepatic steatosis.
Mode of Action
The compound interacts with its target, the GPR41 receptor, by binding to it with a higher affinity than HMCA. The activation of this receptor stimulates the lipid breakdown metabolic pathway.
Biochemical Pathways
The activation of the GPR41 receptor leads to the stimulation of the lipid breakdown metabolic pathway. This pathway plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis.
Pharmacokinetics
It is known that the compound is a metabolite produced by the gut microbiota through the transformation of 4-hydroxy-3-methoxycinnamic acid (hmca). The bioavailability and bioaccessibility of the compound after ingestion, as well as the complex molecular mechanisms behind its substantial regulation of metabolic homeostasis, need further elucidation.
Result of Action
The activation of the GPR41 receptor by 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid leads to the stimulation of the lipid breakdown metabolic pathway. This results in anti-obesity effects and improvement of hepatic steatosis.
Action Environment
The action, efficacy, and stability of 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of the compound. Other factors such as diet, lifestyle, and individual health status may also influence the compound’s action and efficacy.
Biological Activity
3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxyphenyl group and a propanoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 314.34 g/mol. The presence of the dioxo and dihydropyrimidinyl functionalities suggests potential interactions with biological macromolecules.
Biological Activities
1. Antagonistic Activity on Gonadotropin-Releasing Hormone Receptors
Research indicates that derivatives of this compound class exhibit antagonistic activity against human gonadotropin-releasing hormone receptors (GnRH-R). A notable derivative, elagolix, demonstrated potent inhibition of luteinizing hormone release in preclinical models, suggesting therapeutic potential in treating conditions like endometriosis .
2. Antitumor Properties
Studies have shown that compounds structurally related to 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid possess cytotoxic effects against various cancer cell lines. For instance, research highlighted that certain pyrimidine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
3. Antimicrobial Activity
There is emerging evidence that this class of compounds exhibits antimicrobial properties. For example, some derivatives have shown effectiveness against gram-positive bacteria, indicating their potential as lead compounds for antibiotic development .
The biological activities of 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid are likely mediated through several mechanisms:
- Receptor Binding: The compound's structure allows it to bind effectively to GnRH-Rs, inhibiting downstream signaling pathways.
- Enzyme Inhibition: Some studies suggest that the compound may inhibit specific enzymes involved in tumor growth and proliferation.
- Cell Cycle Arrest: Evidence suggests that certain derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
Case Study 1: Elagolix in Endometriosis Treatment
Elagolix (a derivative) was evaluated in clinical trials for its efficacy in managing endometriosis-related pain. Patients receiving elagolix reported significant reductions in pain scores compared to placebo groups . This underscores the therapeutic potential of the compound class.
Case Study 2: Antitumor Activity in Breast Cancer Models
In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid is a pyrimidine derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.
Chemical Properties and Structure
The compound's structure includes a pyrimidine ring with substituents that enhance its biological activity. The presence of the methoxyphenyl group and the dioxo functionality contributes to its pharmacological properties. The molecular formula is , and its molecular weight is approximately 288.30 g/mol.
Anticancer Activity
Research indicates that similar pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have been shown to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. A study published in the Journal of Medicinal Chemistry highlighted that pyrimidine derivatives can act as potent inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Several pyrimidine-based compounds have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound under discussion may exhibit similar properties, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
Pyrimidine derivatives are also known for their antimicrobial activities against a range of pathogens. In vitro studies have shown that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .
Case Study 1: Anticancer Efficacy
A clinical trial investigated the efficacy of a related pyrimidine derivative in patients with advanced cancer. The results indicated a significant reduction in tumor size among participants treated with the compound compared to a placebo group. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells, thus minimizing side effects .
Case Study 2: Anti-inflammatory Mechanism
In a preclinical model of rheumatoid arthritis, a study assessed the anti-inflammatory effects of a closely related compound. The results showed a marked decrease in inflammatory markers and joint swelling when treated with the compound, suggesting its potential as a therapeutic agent for managing chronic inflammatory conditions .
Table 1: Summary of Biological Activities
Table 2: Clinical Study Outcomes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
